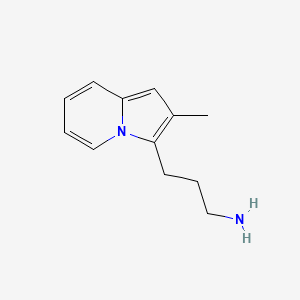

Indolizine, 3-(3-aminopropyl)-2-methyl-

Description

Historical Context and Evolution of Indolizine (B1195054) Chemistry

The history of indolizine chemistry dates back to 1890, when Italian chemist Angeli first proposed the name "pyrindole" for the parent base. jbclinpharm.orgjbclinpharm.org However, it was not until 1912 that the first synthesis of this compound was reported by Scholtz. jbclinpharm.orgjbclinpharm.org He synthesized the molecule by treating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures, initially naming the product "pyrrocoline." jbclinpharm.orgjbclinpharm.org The structure was later confirmed by Diels and Alder, and the name indolizine, with its current numbering system, was adopted. jbclinpharm.org

The synthesis of indolizine and its derivatives has evolved significantly over the past century. Early methods, like the Scholtz synthesis, often required harsh conditions. jbclinpharm.orgjbclinpharm.org Modern organic synthesis has since introduced several more sophisticated and milder approaches. The primary methods for constructing the indolizine core are now categorized into three main types: condensation reactions, 1,3-dipolar cycloadditions, and 1,5-dipolar cycloadditions. jbclinpharm.orgjbclinpharm.org More recent advancements include transition-metal-catalyzed reactions, radical-induced synthetic approaches, and green chemistry techniques that offer greater efficiency and functional group tolerance. nih.govrsc.orgorganic-chemistry.org

Significance of Indolizine Scaffolds in Modern Chemical Research

Indolizine is a structural isomer of the well-known indole (B1671886) molecule, featuring a fused five- and six-membered ring system with a bridging nitrogen atom. derpharmachemica.comderpharmachemica.com This N-fused heterocyclic aromatic compound is considered a 10-π electron system, which imparts it with unique chemical properties. derpharmachemica.com In contemporary chemical research, the indolizine scaffold is regarded as a "privileged structure." derpharmachemica.comderpharmachemica.com This designation stems from its frequent appearance in a wide array of biologically active natural products and its ability to serve as a versatile template for the development of new therapeutic agents. derpharmachemica.comnih.gov

The functionalization of the indolizine core has led to compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govbohrium.comresearchgate.net Beyond medicinal chemistry, the conjugated planar electronic structure of indolizines results in strong fluorescence properties. derpharmachemica.comderpharmachemica.com This has made them valuable tools in materials science for applications such as bioimaging and as components in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The dense aromaticity, planarity, and physiologically compatible polarity of the indolizine core provide a rich platform for synthetic exploration. derpharmachemica.com

Specificity of the 3-(3-aminopropyl)-2-methyl- Substitution Pattern for Chemical Investigations

The specific substitution pattern of a molecule dictates its chemical and biological properties. In the case of Indolizine, 3-(3-aminopropyl)-2-methyl- , the choice of substituents at the 2- and 3-positions is deliberate and based on established structure-activity relationships in related heterocyclic systems. lookchem.com

The synthesis of this compound was driven by the known biological importance of aminopropyl side chains attached to other heterocyclic cores, such as in 3-(3-aminopropyl)indole. lookchem.com Researchers aimed to create an isostere—a compound with a similar shape and electronic configuration—of these active molecules, replacing the indole core with an indolizine scaffold. lookchem.com

The synthesis of 3-(3-aminopropyl)-2-methylindolizine was achieved through a multi-step process. The starting point was the reaction of 2-methylindolizine (B1618379) with acrylonitrile (B1666552) to form 2-Methyl-3-indolizinepropionitrile. This intermediate was then reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield the final primary amine, 3-(3-aminopropyl)-2-methylindolizine. lookchem.com

Furthermore, the presence of a methyl group at the 2-position was hypothesized to be beneficial. Studies on related compounds, such as tryptamine (B22526) derivatives, indicated that a methyl group at the equivalent position could potentiate certain biological activities, such as anti-5-hydroxytryptamine (serotonin) effects. lookchem.com This strategic placement of substituents makes the 3-(3-aminopropyl)-2-methyl-indolizine a targeted molecule for specific chemical and pharmacological investigations.

Scope and Objectives of Research on Indolizine, 3-(3-aminopropyl)-2-methyl-

The primary goal of research into Indolizine, 3-(3-aminopropyl)-2-methyl- and its related derivatives was the synthesis and preliminary pharmacological evaluation of these novel chemical entities. lookchem.comnih.gov The central objective was to explore these compounds as potential isosteres of biologically active indolylalkylamines and other related structures. lookchem.com

The scope of the investigation involved:

Chemical Synthesis: To develop a reliable synthetic route to produce 3-(3-aminopropyl)-2-methylindolizine and its N-alkylated derivatives. lookchem.com

Pharmacological Screening: To assess the biological activity of the synthesized compounds. The preliminary evaluations focused on their effects against various receptors, including tests for anti-5-hydroxytryptamine, anti-histamine, and anti-acetylcholine activities. lookchem.comnih.gov

Structure-Activity Relationship (SAR) Studies: To understand how the indolizine core and the specific substitution pattern influence biological activity compared to analogous indole compounds. lookchem.com A secondary objective included assessing any potential effects on the central nervous system (CNS). nih.gov

These research efforts aimed to expand the chemical space around the indolizine scaffold and to identify new lead compounds for further development by leveraging established knowledge from related heterocyclic systems.

Data Tables

Table 1: Properties of Indolizine

| Property | Value |

| Chemical Formula | C₈H₇N |

| Molar Mass | 117.151 g·mol⁻¹ |

| Appearance | White solid |

| Melting Point | 75 °C (167 °F; 348 K) |

| Boiling Point | 205 °C (401 °F; 478 K) |

| Basicity (pKb) | 10.1 |

| Data sourced from Wikipedia wikipedia.org |

Retrosynthetic Analysis of the 3-(3-aminopropyl)-2-methyl- Indolizine Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

The structure of 3-(3-aminopropyl)-2-methyl-indolizine offers several logical points for disconnection. The primary disconnection strategies revolve around the formation of the bicyclic indolizine core and the introduction of the substituents.

Disconnection of the Side Chain (Route A): The most straightforward disconnection is the C3-C bond of the aminopropyl side chain. This leads to a functionalized 2-methylindolizine intermediate. This approach simplifies the synthesis to first forming the core and then introducing the side chain.

Disconnection of the Indolizine Ring (Route B): A more fundamental disconnection breaks apart the indolizine ring itself. The most common strategy for indolizine synthesis is the [3+2] cycloaddition (or Tschitschibabin reaction), which involves the reaction of a pyridinium ylide with a dipolarophile. Disconnecting the N4-C5 and C3-C2 bonds suggests a pyridinium salt and a substituted alkene as precursors.

These disconnections lead to the identification of key precursors, as summarized in the table below.

| Route | Disconnection Points | Key Precursors |

| A | C3-C(side chain) | 2-methylindolizine, a protected 3-aminopropanal or related electrophile. |

| B | N4-C5, C3-C2 | 2-Ethylpyridine, an alkene bearing a protected amine. |

The formation of the carbon-nitrogen bonds is the cornerstone of constructing the indolizine ring. In the context of the retrosynthetic analysis, these strategies are envisioned in the forward direction from the key precursors.

The principal C-N bond formation event in many indolizine syntheses is the intramolecular cyclization of an intermediate derived from a pyridine (B92270) derivative. ntu.edu.sgntu.edu.sgresearchgate.net For instance, in a typical [3+2] cycloaddition approach, a pyridinium ylide is generated in situ. This ylide, a 1,3-dipole, then reacts with an electron-deficient alkene or alkyne. The initial cycloaddition is followed by an oxidation or elimination step to yield the aromatic indolizine ring. The crucial C-N bond is formed during the initial nucleophilic attack of the ylide carbanion on the dipolarophile.

Another strategy involves the intramolecular cyclization of a suitably substituted pyridine derivative, where the side chain at the 2-position contains the necessary atoms to form the five-membered ring. This often involves the formation of the N4-C5 bond in the final ring-closing step. ntu.edu.sgntu.edu.sgresearchgate.net

The substituents on the indolizine ring can be introduced either before or after the formation of the bicyclic system.

2-methyl Group: The 2-methyl group is typically incorporated into one of the starting materials. For example, in a synthesis starting from a pyridine derivative, 2-ethylpyridine can be used. The ethyl group provides the necessary carbon atoms for the C2-methyl and C1 positions of the indolizine ring.

3-(3-aminopropyl) Side Chain: The introduction of this side chain is more complex and can be achieved in several ways:

Post-cyclization Functionalization: The indolizine ring is known to undergo electrophilic substitution, primarily at the C3 position. nih.gov Therefore, a 2-methylindolizine core could be synthesized first, followed by acylation with a suitable protected aminobutyryl derivative. Subsequent reduction of the carbonyl group would yield the desired aminopropyl side chain.

Incorporation into a Precursor: A more convergent approach involves incorporating the side chain into one of the reactants before the cyclization reaction. For example, the dipolarophile used in a [3+2] cycloaddition could already contain the protected aminopropyl group. This avoids the need for post-cyclization modification, which can sometimes lead to issues with regioselectivity and yield.

Direct Synthesis Approaches to the Indolizine Core

Direct synthesis approaches aim to construct the substituted indolizine ring in a single or a few steps from readily available starting materials.

This is one of the most widely used methods for indolizine synthesis. jbclinpharm.org The general scheme involves the reaction of a pyridine with an α-haloketone to form a pyridinium salt. Treatment of this salt with a base generates a pyridinium ylide in situ. This ylide then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkene or alkyne, followed by aromatization to give the indolizine.

For the synthesis of 3-(3-aminopropyl)-2-methyl-indolizine, a plausible route would involve:

Reaction of 2-ethylpyridine with a suitable α-halo compound to form the pyridinium salt.

In-situ generation of the corresponding pyridinium ylide.

Reaction of the ylide with an olefinic reagent containing a protected aminopropyl group, such as N-(but-3-en-1-yl)phthalimide.

Aromatization of the resulting cycloadduct.

The choice of reagents and reaction conditions is crucial for the success of this approach, as summarized in the following table.

| Pyridinium Salt Precursor | Olefinic Reagent | Typical Conditions |

| 2-Ethylpyridinium salt | N-(but-3-en-1-yl)phthalimide | Base (e.g., triethylamine, DBU), solvent (e.g., acetonitrile, DMF), heat |

| 2-Ethylpyridinium salt | Acrylonitrile followed by reduction and functionalization | Base, solvent, heat, followed by multi-step transformation of the nitrile group |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single pot to form a product that contains portions of all the reactants. researchgate.net Several MCRs for the synthesis of indolizines have been developed. researchgate.net

A potential one-pot synthesis for 3-(3-aminopropyl)-2-methyl-indolizine could involve the reaction of 2-ethylpyridine, an α-halo ketone, and an alkene with a protected amino group. The reaction would proceed through the in-situ formation of the pyridinium ylide, followed by cycloaddition. The advantage of this approach is its operational simplicity and atom economy.

A hypothetical MCR for the target molecule is outlined below:

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions |

| 2-Ethylpyridine | Bromoacetone | N-(but-3-en-1-yl)phthalimide | Base (e.g., K2CO3), Solvent (e.g., ethanol), Reflux |

This reaction would likely proceed via the formation of the pyridinium ylide from 2-ethylpyridine and bromoacetone, which would then react with the olefinic component.

Transition Metal-Catalyzed Cyclizations to Access the Indolizine Nucleus

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful and efficient pathways to complex molecular architectures like the indolizine nucleus. Catalysts based on palladium, copper, silver, and rhodium have been extensively developed for this purpose, enabling a variety of cyclization, annulation, and cross-coupling strategies.

Palladium-Catalyzed Annulation and Cross-Coupling

Palladium catalysis offers a versatile platform for the synthesis of functionalized indolizines. These methods often proceed through cross-coupling and cycloisomerization cascade reactions, providing a straightforward route to substituted indolizine derivatives from readily available starting materials. rsc.org

One prominent strategy involves the palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. nih.govorganic-chemistry.org The regioselectivity of this reaction is highly dependent on the choice of the phosphine (B1218219) ligand, which is a crucial parameter for controlling the final product structure. nih.govorganic-chemistry.org For instance, the use of Pd₂(dba)₃/DPE-Phos as the catalytic system in DMSO at 140°C has been shown to produce polysubstituted indolizines. organic-chemistry.org This approach is tolerant of various aromatic and alkyl-substituted propargyl carbonates. organic-chemistry.org

Another efficient method is the palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. rsc.org Mechanistic studies indicate that this reaction proceeds through the formation of an allenyl pyridine intermediate, which then undergoes cyclization to form the indolizine ring. rsc.org Additionally, a multicomponent synthesis has been developed where indolizines are formed from 2-bromopyridines, imines, and alkynes via a palladium-catalyzed carbonylative coupling process. scispace.commcgill.ca

A one-pot sequential reaction involving rhodium-catalyzed cyclopropanation followed by a palladium-catalyzed ring expansion of pyridotriazoles and 1,3-dienes also yields functionalized indolizine derivatives. nih.govacs.org

| Catalyst/Ligand System | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Pd₂(dba)₃ / DPE-Phos | 2-(pyridin-2-yl)acetonitrile derivatives + Propargyl carbonates | Regioselective Annulation | High regioselectivity controlled by the phosphine ligand. nih.govorganic-chemistry.org |

| Palladium Catalyst | 3-(2-pyridyl) propargyl carbonates + Organoboronic acids | Cross-Coupling/Cycloisomerization | Proceeds via an allenyl pyridine intermediate. rsc.org |

| Palladium Catalyst | 2-Bromopyridines + Imines + Alkynes + CO | Multicomponent Carbonylative Coupling | Modular approach to diversely substituted indolizines. scispace.com |

| Rh/Pd Sequential Catalysis | Pyridotriazoles + 1,3-Dienes | Cyclopropanation/Ring Expansion | One-pot synthesis of functionalized indolizines. nih.govacs.org |

Copper-Catalyzed Cyclization and Oxidative Coupling

Copper-catalyzed reactions represent an economical and efficient alternative for constructing the indolizine scaffold. These methods often involve oxidative coupling and cyclization pathways, utilizing readily accessible starting materials.

A notable approach is the copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes. organic-chemistry.org This one-pot reaction, typically using Cu(OAc)₂ in DMSO under an air atmosphere, provides a simple, atom-economic synthesis of indolizines in good yields. organic-chemistry.org The reaction is highly selective and tolerates a range of substrates, with electron-rich alkenes generally providing better results. organic-chemistry.org

Another versatile method is the copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. nih.govorganic-chemistry.org This strategy offers a direct and efficient route to 1,3-di- and 1,2,3-trisubstituted indolizines. nih.govorganic-chemistry.org Optimization studies have shown that a combination of Cu(OAc)₂·H₂O, molecular iodine (I₂), and a phase-transfer catalyst like NBu₄Cl can significantly improve reaction yields. organic-chemistry.org The mechanism is believed to proceed through a radical pathway. organic-chemistry.org

Furthermore, copper catalysts can mediate the cycloisomerization of alkynyl imines and 2-pyridyl-substituted propargylic acetates to furnish various fused heteroaromatic compounds, including indolizines. organic-chemistry.org A solvent-free synthesis using a CuBr catalyst has also been developed for the reaction of pyridine, acetophenone, and electron-deficient alkenes, leading to high yields of indolizine products. nih.gov

| Catalyst/Mediator | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Cu(OAc)₂ | 2-Alkylazaarenes + Terminal Alkenes | Oxidative Coupling-Annulation | Atom-economic, one-pot synthesis under air. organic-chemistry.org |

| Cu(OAc)₂·H₂O / I₂ | 2-(Pyridin-2-yl)acetate derivatives + Olefins | Oxidative Cross-Coupling/Cyclization | Provides access to polysubstituted indolizines via a radical pathway. nih.govorganic-chemistry.org |

| CuBr | Pyridine + Acetophenone + Nitroolefin | Three-Component Reaction | Solvent-free conditions with high stereoselectivity. nih.gov |

| Copper Catalyst | 2-Pyridyl-substituted propargylic acetates | Cycloisomerization | Efficient route to C-1 oxygenated indolizines. organic-chemistry.org |

Silver-Promoted Annulation

Silver-based catalysts have emerged as effective promoters for the annulation reactions that lead to the indolizine core. These methods often proceed under mild conditions and provide access to a range of N-fused heterocyclic scaffolds.

A significant development in this area is the silver-promoted regioselective (4 + 1) annulation of isocyanoacetates with pyridinium salts. acs.orgacs.org This protocol offers a controlled and modular route to synthetically useful indolizines. The reaction pathway is proposed to involve a cascade of nucleophilic addition, protonation, elimination, and cycloisomerization. acs.org The reaction conditions, including the amount of the silver salt, solvent, and temperature, can be tuned to control the chemoselectivity of the final product. acs.org

Silver catalysts, often in the form of AgOTf or other silver(I) salts, are also employed in cooperative catalytic systems and domino reactions. For example, a cooperative Ag(I)-/organobase-catalyzed 5-endo-dig cyclization-addition reaction between N-sulfonyl ketimines and 2-(2-enynl)pyridines provides an atom-economical technique for synthesizing 1,3-disubstituted indolizines. researchgate.net Additionally, silver(I) catalysts can initiate domino alkyne-annulation/Diels-Alder reactions to construct complex polycyclic systems incorporating the indolizine motif. rsc.orgresearchgate.net

| Catalyst | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Silver Salt (e.g., Ag₂O) | Isocyanoacetates + Pyridinium salts | (4 + 1) Annulation | Controlled, regioselective access to N-fused heterocycles. acs.orgacs.org |

| Ag(I) / Organobase | N-sulfonyl ketimines + 2-(2-enynl)pyridines | 5-endo-dig Cyclization-Addition | Atom-economical C-N/C-C bond formation. researchgate.net |

| AgOTf | N-tosyl-2-(but-3-en-1-yn-1-yl) aniline + Methyleneindolinones | Domino Alkyne-Annulation/Diels-Alder | One-pot synthesis of complex spirooxindole molecules. rsc.orgresearchgate.net |

Rhodium-Catalyzed Transformations

Rhodium catalysts are particularly effective for transformations involving C-H activation, cyclopropanation, and hydroformylation, all of which have been harnessed for the synthesis of the indolizine nucleus.

An efficient one-pot method for producing functionalized indolizines utilizes a sequential rhodium-catalyzed [2 + 1]-cyclopropanation of pyridotriazoles with 1,3-dienes, followed by a palladium-catalyzed ring expansion and oxidation. nih.govacs.org This tandem approach allows for the rapid assembly of the indolizine core.

Rhodium catalysis is also employed in tandem hydroformylation, dehydration, and cyclization sequences. For instance, 1-(-2-methyl-2-propenyl)pyrrole can be converted into 6-methyl-5,6-dihydroindolizine derivatives in a one-pot process using a rhodium catalyst. ijettjournal.org Furthermore, rhodium-catalyzed benzannulation reactions are recognized as a promising and scalable technique for forming new rings onto a pre-existing scaffold, which can be applied to indole and indolizine synthesis. researchgate.net

| Catalyst | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Rhodium(II) acetate | Pyridotriazoles + 1,3-Dienes | [2 + 1]-Cyclopropanation / Ring Expansion | Efficient one-pot sequential reaction (with Pd catalyst). nih.govacs.org |

| Rhodium Catalyst | 1-(-2-methyl-2-propenyl)pyrrole | Tandem Hydroformylation/Dehydration/Cyclization | One-pot synthesis of dihydroindolizine derivatives. ijettjournal.org |

| Rhodium Catalyst | Various Precursors | Benzannulation | Scalable technique for ring formation. researchgate.net |

Metal-Free Catalytic Strategies

In the pursuit of more sustainable and cost-effective synthetic methods, several transition-metal-free strategies for indolizine synthesis have been developed. These approaches often rely on organocatalysis or the use of readily available, non-metallic reagents.

One such strategy involves a domino Michael/Sₙ2/aromatization annulation of 2-pyridylacetates with bromonitroolefins. nih.gov This reaction proceeds without a metal catalyst, using a simple base like sodium carbonate in THF, and tolerates a wide range of substrates to afford functionalized indolizines in moderate to excellent yields. nih.gov

Another powerful metal-free approach utilizes a one-pot reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes with (2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (TEMPO) as an oxidant. organic-chemistry.org This method avoids the use of toxic and expensive transition metals and proceeds through a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation. organic-chemistry.org

Organocatalytic methods, such as those promoted by amines and N-heterocyclic carbenes (NHCs), have also been successfully employed. A relay catalysis mechanism involving Michael addition and a [3 + 2] fusion of azaarenes and α,β-unsaturated aldehydes provides facile access to biologically relevant indolizines. organic-chemistry.org Additionally, a straightforward, solvent-free synthesis of indolizines has been achieved at room temperature using anhydrous citric acid as a sustainable, bio-based catalyst. researchgate.net

| Catalyst/Reagent | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Na₂CO₃ (Base) | 2-Pyridylacetates + Bromonitroolefins | Domino Michael/Sₙ2/Aromatization | Transition-metal-free, wide substrate scope. nih.gov |

| TEMPO (Oxidant) | α-Halo carbonyls + Pyridines + Alkenes | 1,3-Dipolar Cycloaddition/Oxidative Dehydrogenation | Economical and environmentally friendly one-pot method. organic-chemistry.org |

| Amine / NHC | Azaarenes + α,β-Unsaturated aldehydes | Michael Addition/[3 + 2] Fusion | Organocatalytic relay catalysis. organic-chemistry.org |

| Anhydrous Citric Acid | 1,4-Naphthoquinone + Ethyl acetoacetate + Pyridines | Three-Component Reaction | Solvent-free, room temperature, sustainable catalyst. researchgate.net |

Biocatalytic Approaches for Indolizine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions, often in aqueous media, reducing the environmental impact of chemical processes. The application of biocatalysis to the synthesis of the indolizine core is an emerging and promising field.

An efficient method for the one-pot synthesis of indolizines has been developed using lipases A and B from Candida antarctica (CAL-A and CAL-B) as biocatalysts. nih.gov The reaction involves the cycloaddition of an activated alkyne, such as ethyl propiolate, with an in situ generated pyridinium ylide. The presence of the lipase biocatalyst resulted in higher yields compared to the non-enzymatic reaction. nih.gov CAL-A, in particular, showed high catalytic activity and selectivity for the cycloaddition. nih.gov

This enzymatic approach has been extended to the synthesis of substituted bis-indolizines from 4,4′-bipyridine, α-bromo carbonyl reagents, and activated alkynes in an aqueous buffer solution. nih.gov In addition to isolated enzymes, whole-cell plant biocatalysts have also been evaluated for their potential in one-pot indolizine synthesis, further expanding the toolkit for green synthesis of these valuable heterocyclic compounds. researchgate.net

| Biocatalyst | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Candida antarctica Lipase A (CAL-A) | 4,4′-Bipyridine + Halide derivatives + Ethyl propiolate | One-Pot Three-Component Cycloaddition | Higher yields and selectivity compared to non-enzymatic reaction; operates in aqueous media. nih.gov |

| Candida antarctica Lipase B (CAL-B) | 4,4′-Bipyridine + Halide derivatives + Ethyl propiolate | One-Pot Three-Component Cycloaddition | Effective biocatalyst for indolizine synthesis in aqueous buffer. nih.gov |

| Plant Enzymes (Whole-cell) | Dipyridinium compounds + Halogenated derivatives + Alkynes | One-Pot Cycloaddition | Green synthesis of bis-indolizine compounds at room temperature. researchgate.net |

Post-Cyclization Functionalization Strategies for the Aminopropyl Side Chain

Once the core structure of 3-(3-aminopropyl)-2-methylindolizine is synthesized, the terminal primary amino group on the C3 side chain serves as a versatile handle for further molecular elaboration. This allows for the introduction of a wide array of functional groups, enabling the tuning of the molecule's physicochemical and pharmacological properties.

Selective Alkylation and Acylation Reactions on the Amino Group

The primary amine of Indolizine, 3-(3-aminopropyl)-2-methyl- is nucleophilic and readily undergoes alkylation and acylation reactions.

Selective Alkylation: Mono-N-alkylation of the primary amine can be achieved using various alkylating agents. To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, specific strategies can be employed, such as using a large excess of the primary amine or employing a competitive deprotonation/protonation strategy. rsc.org For instance, the synthesis of N-alkyl derivatives of 3-(3-aminopropyl)-2-methylindolizine has been reported, demonstrating the feasibility of this modification. nih.gov Iron-catalyzed N-alkylation using alcohols as alkylating agents represents another modern approach. nih.gov

Acylation Reactions: Acylation of the amino group is typically straightforward, leading to the formation of stable amide linkages. This is commonly performed using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl or carboxylic acid byproduct. These reactions are generally high-yielding and can be used to introduce a vast range of substituents.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

| N,N-Dialkylation | Alkyl Halide (excess) | Tertiary Amine | Stronger base, higher temperature |

| Acylation | Acyl Chloride (e.g., Acetyl chloride) | Amide | Base (e.g., Triethylamine), Solvent (e.g., DCM) |

| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Amide | Base or neat |

Reductive Amination Pathways

Reductive amination is a powerful method for the N-alkylation of amines. youtube.com This two-step, one-pot process involves the reaction of the primary amine with a ketone or aldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.comnih.govnih.gov

This method avoids the over-alkylation problems often associated with direct alkylation using alkyl halides. youtube.com The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound. taylorfrancis.com The reaction is typically carried out under weakly acidic conditions (pH ~4-6) to facilitate imine formation. youtube.com

Table 2: Reductive Amination of 3-(3-aminopropyl)-2-methylindolizine

| Carbonyl Compound | Reducing Agent | Product N-Substituent |

| Formaldehyde | NaBH₃CN | -CH₃ (mono-), -(CH₃)₂ (di-) |

| Acetone | NaBH(OAc)₃ | -CH(CH₃)₂ (Isopropyl) |

| Cyclohexanone | NaBH₃CN | -Cyclohexyl |

| Benzaldehyde | NaBH(OAc)₃ | -CH₂Ph (Benzyl) |

Amidation and Urethane Formation

Amidation: Beyond simple acylation with acyl chlorides, amides can be formed by coupling the aminopropyl side chain with carboxylic acids using standard peptide coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions.

Urethane Formation: Urethanes (or carbamates) are readily synthesized from the primary amine. The most common methods involve reaction with either an isocyanate or a chloroformate.

Reaction with Isocyanates: The amine adds directly to the isocyanate (R-N=C=O) to yield the corresponding N,N'-disubstituted urea derivative. This reaction is typically fast and high-yielding.

Reaction with Chloroformates: Reaction with a chloroformate (R-O-CO-Cl) in the presence of a base yields the corresponding urethane. This is a versatile method for installing a carbamate (B1207046) protecting group or a linker moiety. The mechanism of urethane formation can be complex, but it is a well-established transformation in organic synthesis. mdpi.com

Stereochemical Control and Regioselectivity in Synthesis

Achieving specific stereochemical and regiochemical outcomes is paramount in modern synthetic chemistry, particularly for creating structurally complex and biologically active molecules.

Strategies for Achieving High Regioselectivity at Indolizine C3 Position

The indolizine nucleus is an aromatic, 10-π electron system. Due to the electronic nature of this heterocyclic system, it is highly nucleophilic, and electrophilic aromatic substitution reactions occur preferentially on the five-membered pyrrole-like ring. chim.it

Computational and experimental studies show that the C3 position is the most electron-rich and sterically accessible site, making it the primary target for electrophilic attack. chim.it This inherent reactivity leads to high regioselectivity in a variety of functionalization reactions. researchgate.netacs.orgrsc.org

Examples of C3-Selective Reactions:

Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed acylation or alkylation occurs almost exclusively at the C3 position. acs.org

Vilsmeier-Haack Reaction: Formylation with phosphorus oxychloride and dimethylformamide yields 3-formylindolizines.

Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position.

Coupling Reactions: Various metal-catalyzed cross-coupling reactions have been developed for the specific functionalization of the C3 position. researchgate.netrsc.org

The synthesis of the target compound itself, which has the aminopropyl group at C3, relies on this intrinsic regioselectivity.

Diastereoselective and Enantioselective Approaches

While the synthesis of the racemic parent compound is well-established, creating stereochemically defined analogues presents a greater challenge. As there are no chiral centers in "Indolizine, 3-(3-aminopropyl)-2-methyl-", stereoselectivity becomes relevant when introducing chiral elements during its synthesis or functionalization.

Diastereoselective Approaches: Diastereoselectivity can be introduced by reacting the aminopropyl side chain with a chiral reagent. For example, reductive amination with a chiral ketone or aldehyde would produce a diastereomeric mixture of products, which could potentially be separated chromatographically. Similarly, acylation with a chiral carboxylic acid would also lead to diastereomers.

Enantioselective Approaches: Achieving enantioselectivity requires the use of asymmetric catalysis or chiral starting materials.

Asymmetric C3 Functionalization: While not reported for this specific molecule, general methods for the enantioselective functionalization of the indolizine C3 position have been developed. These include catalytic asymmetric Friedel-Crafts reactions and allylic alkylations. rsc.orgrsc.org For example, a rhodium-catalyzed asymmetric allylation has been used to synthesize 3-allylindolizines with high enantiomeric excess (ee). organic-chemistry.org

Catalytic Asymmetric Synthesis of the Core: Another strategy involves the asymmetric synthesis of the indolizine ring itself. Catalytic indolization strategies using chiral catalysts can produce enantioenriched indole-containing structures, and similar principles could be applied to indolizine synthesis. snnu.edu.cn A synergistic copper and iridium dual catalysis has been recently reported for the highly diastereo- and enantioselective assembly of fused indolizine derivatives. rsc.orgrsc.org

Table 3: Conceptual Stereoselective Strategies

| Strategy | Approach | Example Reagents/Catalysts | Expected Outcome |

| Diastereoselective Functionalization | Reductive amination with a chiral ketone | (R)-Camphor, NaBH₃CN | Diastereomeric N-alkylated products |

| Diastereoselective Functionalization | Acylation with a chiral acid | (S)-Ibuprofen chloride | Diastereomeric amides |

| Enantioselective C3-Functionalization | Asymmetric allylation of the indolizine core | Rhodium catalyst with chiral bisoxazolinephosphine ligand | Enantioenriched 3-substituted indolizine |

| Enantioselective Annulation | Synergistic metal catalysis | Cu/Ir catalysts with chiral ligands | Enantioenriched indolizine core |

Properties

IUPAC Name |

3-(2-methylindolizin-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-10-9-11-5-2-3-8-14(11)12(10)6-4-7-13/h2-3,5,8-9H,4,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGVDDNNUNTJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215832 | |

| Record name | Indolizine, 3-(3-aminopropyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65548-63-2 | |

| Record name | Indolizine, 3-(3-aminopropyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065548632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolizine, 3-(3-aminopropyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of Indolizine, 3 3 Aminopropyl 2 Methyl

Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Core

The indolizine ring system is characterized by high electron density, making it inherently susceptible to electrophilic aromatic substitution (EAS). chim.it The reaction mechanism typically involves the attack of an electrophile by the aromatic π-system to form a carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. rsc.org The five-membered ring is considerably more reactive towards electrophiles than the six-membered ring.

Reactivity at C1, C3, C5, and C7 Positions

The regioselectivity of electrophilic attack on the indolizine nucleus is well-defined. In an unsubstituted indolizine, the positions on the five-membered pyrrole-like ring are the most reactive due to the electron-donating effect of the bridgehead nitrogen atom.

Reactivity at C3: This position possesses the highest electron density and is the primary site for electrophilic attack in most indolizine derivatives. chim.it However, in Indolizine, 3-(3-aminopropyl)-2-methyl- , this position is blocked by the aminopropyl substituent, precluding further substitution at this site.

Reactivity at C1: With the C3 position occupied, the C1 position becomes the next most favorable site for electrophilic attack on the five-membered ring. Its reactivity is enhanced by the electron-donating nature of the adjacent 2-methyl group.

Reactivity at C5 and C7: These positions belong to the less reactive pyridine-like ring. Electrophilic substitution at these sites is generally more difficult to achieve and requires more forcing conditions or specific synthetic strategies. However, studies on 2-substituted indolizines have demonstrated that direct and selective lithiation can occur at the C5 position, which can then be trapped by various electrophiles. rsc.org This indicates that C5 is a viable, albeit less reactive, site for functionalization. Reactivity at C7 is the least favored for classical EAS reactions.

Regioselectivity Influences of the Substituents

The regiochemical outcome of EAS reactions is governed by the electronic and steric effects of the substituents already present on the aromatic ring. youtube.com In Indolizine, 3-(3-aminopropyl)-2-methyl- , the directing effects of the 2-methyl and 3-(3-aminopropyl) groups are paramount.

2-Methyl Group: As an alkyl group, it is electron-donating through an inductive effect and hyperconjugation. It is an activating group and directs incoming electrophiles to the ortho (C1) and para (C5) positions relative to itself.

3-(3-aminopropyl) Group: The reactivity of this substituent is highly dependent on the reaction conditions.

Neutral/Basic Conditions: The terminal amino group (-NH₂) is strongly activating via donation of its lone pair electrons. This effect would further enhance the reactivity of the five-membered ring, reinforcing the preference for attack at C1.

Acidic Conditions: Under the strongly acidic conditions often required for nitration or sulfonation, the primary amine will be protonated to form an ammonium (B1175870) cation (-NH₃⁺). This group is strongly deactivating and a powerful meta-director due to its strong negative inductive effect (-I effect). rsc.org This would deactivate the entire ring system towards EAS and direct any potential substitution towards positions meta to C3, namely C5 and C1 (C1 is also meta relative to C3 across the fusion).

The interplay of these factors determines the final substitution pattern. Under non-acidic conditions, substitution is strongly favored at C1. Under acidic conditions, the reaction would be significantly slower, and a mixture of products might be expected, with substitution at C1 and C5 being the most likely outcomes, governed by a complex balance of the activating effect of the methyl group and the deactivating/directing effect of the protonated side chain.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -CH₃ | C2 | Electron-donating (Inductive, Hyperconjugation) | Activating | ortho (C1), para (C5) |

| -CH₂CH₂CH₂NH₂ | C3 | Electron-donating (Resonance) | Strongly Activating | C1 |

C-H Activation and Functionalization Strategies

Modern synthetic methods provide powerful alternatives to classical EAS for modifying the indolizine core. C-H activation strategies enable the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds with high regioselectivity, often under milder conditions. chim.it

For a molecule like Indolizine, 3-(3-aminopropyl)-2-methyl- , several C-H functionalization strategies could be envisioned:

Directed Metalation: The aminopropyl side chain, after appropriate protection (e.g., as a carbamate (B1207046) or amide), could serve as a directed metalation group (DMG). This would likely direct a strong base (like an organolithium reagent) to deprotonate the peri-position at C5, leading to a lithiated intermediate that can be quenched with an electrophile. rsc.org

Transition-Metal Catalyzed C-H Borylation: Iridium-catalyzed C-H borylation is a versatile method for functionalizing heterocycles. chim.it The resulting borylated indolizines are valuable intermediates for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl or vinyl groups. The regioselectivity would be influenced by the steric and electronic environment of the C-H bonds throughout the ring system.

Palladium-Catalyzed Coupling: Direct C-H arylation, alkenylation, or acylation catalyzed by palladium is another prominent strategy. chim.it The inherent reactivity of the indolizine C-H bonds, modulated by the existing substituents, would determine the site of functionalization.

These methods offer a pathway to selectively functionalize positions that are difficult to access via traditional electrophilic substitution, including those on the six-membered ring.

Nucleophilic Reactions and Annulation Pathways

Reactivity of the Aminopropyl Side Chain

While the electron-rich indolizine core is generally resistant to nucleophilic attack, the 3-(3-aminopropyl) side chain provides a reactive site for such transformations. The terminal primary amine (-NH₂) is nucleophilic and readily participates in a variety of common amine reactions.

The synthesis and subsequent modification of Indolizine, 3-(3-aminopropyl)-2-methyl- has been reported, showcasing the reactivity of this primary amine. It can be sequentially N-alkylated through acylation or carbamate formation followed by reduction. researchgate.net

Table 2: Reported Reactions of the Aminopropyl Side Chain

| Reagent | Intermediate Product | Final Product (after reduction) | Reaction Type |

|---|---|---|---|

| Ethyl Chloroformate | 3-Ethoxycarbonylaminopropyl derivative | 3-(3-Methylaminopropyl)-2-methylindolizine | Carbamate formation / Reduction |

Beyond these reported transformations, the primary amine is expected to undergo other characteristic reactions, including:

Imine Formation: Condensation with aldehydes and ketones to form Schiff bases (imines).

Alkylation: Direct reaction with alkyl halides to yield secondary and tertiary amines.

Michael Addition: Acting as a nucleophile in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

Cycloaddition Reactions Involving the Indolizine Ring System

The indolizine ring system can participate as an 8π component in [8+2] cycloaddition reactions with electron-deficient dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). acs.org This type of pericyclic reaction leads to the formation of a cycl[3.2.2]azine ring system. libretexts.orglibretexts.orgwikipedia.org The reaction is believed to proceed through a single, cyclic transition state. wikipedia.org

For Indolizine, 3-(3-aminopropyl)-2-methyl- , two main factors would influence its participation in [8+2] cycloadditions:

Electronic Effects: The presence of two electron-donating groups (2-methyl and 3-aminopropyl) increases the electron density of the π-system. This should enhance its reactivity as the 8π component towards an electron-poor dienophile.

Steric Effects: The substituents on the five-membered ring, particularly the flexible 3-(3-aminopropyl) group, would exert significant steric hindrance. This could impede the approach of the dienophile to the C1 and C3 positions, which are critical for the cycloaddition to occur. This steric clash might significantly decrease the reaction rate or prevent it altogether, despite the favorable electronic setup.

Therefore, while electronically primed for [8+2] cycloaddition, the steric bulk of the substituents at C2 and C3 presents a substantial kinetic barrier to this transformation.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and the indolizine core is no exception. rsc.orgmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives from a common indolizine precursor. The reactivity in these transformations is often directed by the inherent electronic properties of the indolizine ring and can be modulated by the choice of metal catalyst, ligands, and reaction conditions.

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been widely applied to the functionalization of N-heterocycles. nih.gov For indolizine derivatives, palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are instrumental in introducing aryl, vinyl, and alkynyl groups. While direct palladium-catalyzed C-H functionalization of the specific compound "Indolizine, 3-(3-aminopropyl)-2-methyl-" is not extensively documented, the general reactivity of the indolizine scaffold suggests that such transformations are feasible. The C-3 position is generally the most nucleophilic and thus the most likely site for electrophilic palladation and subsequent cross-coupling. acs.org

In a broader context, palladium-catalyzed intramolecular oxidative C-H functionalization has been used to synthesize indolizine and azaindole cores. mdpi.com For instance, the cyclization of enaminonitriles and enaminones can be achieved with high regioselectivity. mdpi.com Furthermore, palladium-catalyzed asymmetric allylic alkylation of 3-substituted indoles has been successfully demonstrated, leading to the formation of a quaternary carbon stereocenter. nih.gov This suggests that the C-3 position of "Indolizine, 3-(3-aminopropyl)-2-methyl-" could potentially be a target for similar transformations. The primary amine of the aminopropyl group might require protection to prevent side reactions, or it could potentially serve as a directing group to influence the regioselectivity of the C-H activation.

Table 1: Examples of Palladium-Catalyzed Reactions on Indolizine-Related Scaffolds This table presents generalized reactions and may not reflect the exact reactivity of Indolizine, 3-(3-aminopropyl)-2-methyl-.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Potential Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 3-Arylindolizine | researchgate.net |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | 3-Alkenylindolizine | mdpi.com |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 3-Alkynylindolizine | organic-chemistry.org |

| Asymmetric Allylic Alkylation | Allylic carbonate | [Pd(allyl)Cl]₂/Chiral P/olefin ligand | Indolenine with quaternary center | nih.gov |

Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-based methods for the functionalization of heterocycles. rsc.org Ullmann-type condensations, for example, are classic copper-mediated reactions for forming C-N, C-O, and C-S bonds. nih.gov In the context of "Indolizine, 3-(3-aminopropyl)-2-methyl-", the primary amine of the side chain could potentially undergo copper-catalyzed N-arylation or N-alkylation.

Furthermore, copper catalysts have been employed in the synthesis of the indolizine core itself and for its subsequent functionalization. rsc.orgnih.gov For instance, copper-catalyzed oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids provides a route to substituted indolizines. nih.gov Direct C-H functionalization of the indolizine ring is also possible using copper catalysis. Copper(II) halides have been used for the direct halogenation of indolizines at the C-3 position, yielding 3-haloindolizines that can be further elaborated through cross-coupling reactions. acs.org The aminopropyl group in the target molecule could influence the outcome of these reactions, potentially acting as a chelating ligand to the copper center and directing the functionalization.

Table 2: Examples of Copper-Catalyzed Reactions Relevant to Indolizine Chemistry This table presents generalized reactions and may not reflect the exact reactivity of Indolizine, 3-(3-aminopropyl)-2-methyl-.

| Reaction Type | Reagent | Typical Catalyst System | Potential Product Type | Reference |

|---|---|---|---|---|

| Ullmann Condensation (N-Arylation) | Aryl halide | CuI, K₃PO₄ | N-Aryl derivative of the aminopropyl side chain | nih.gov |

| Direct Halogenation | CuBr₂ or CuCl₂ | Cu(II) halide | 3-Haloindolizine | acs.org |

| Oxidative Annulation | α,β-Unsaturated carboxylic acid | Cu(OAc)₂ | Substituted Indolizine | nih.gov |

| Three-Component Reaction | Pyridine (B92270), Diazo compound, Alkyne | Copper catalyst | Functionalized Indolizine | rsc.orgresearchgate.net |

Beyond palladium and copper, other transition metals like rhodium and iron are increasingly being used for the C-H functionalization of heterocycles. nih.govrsc.orgnih.gov Rhodium catalysts are particularly effective for chelation-assisted C-H activation reactions. nih.govrsc.org The nitrogen atom of the indolizine ring or the primary amine of the 3-(3-aminopropyl) group could serve as a directing group to facilitate regioselective C-H functionalization. rsc.org Rhodium(II) complexes have been shown to catalyze the C-H functionalization of indoles with diazo compounds, leading to the formation of indol-3-ylacetates. sci-hub.se Similar reactivity could be anticipated for indolizine substrates.

Iron catalysis provides a more economical and environmentally benign alternative for cross-coupling reactions. nih.gov Iron-catalyzed oxidative cross-coupling reactions have been developed for the direct alkylation and hydroxylation of C(sp³)–H bonds. nih.gov While specific applications to "Indolizine, 3-(3-aminopropyl)-2-methyl-" are not reported, the principles of iron-catalyzed C-H activation could potentially be applied to either the indolizine core or the aminopropyl side chain.

Table 3: Examples of Rhodium and Iron-Catalyzed Reactions in Heterocyclic Chemistry This table presents generalized reactions and may not reflect the exact reactivity of Indolizine, 3-(3-aminopropyl)-2-methyl-.

| Metal | Reaction Type | Reactants | Potential Product Type | Reference |

|---|---|---|---|---|

| Rhodium | C-H Functionalization | Indole (B1671886) + Diazo compound | C-3 Alkylated Indole | sci-hub.se |

| Rhodium | Chelation-Assisted C-H Alkylation | Heterocycle + Alkene | C-H Alkylated Heterocycle | nih.gov |

| Iron | Oxidative C(sp³)-H Alkylation | Indolin-2-one + Alkyl-substituted N-heteroarene | Cross-coupled product | nih.gov |

Oxidation and Reduction Chemistry of the Indolizine Nucleus

The electron-rich indolizine ring is generally susceptible to oxidation, while the aromatic system is relatively resistant to reduction, often requiring catalytic hydrogenation under forcing conditions. The specific substituents on "Indolizine, 3-(3-aminopropyl)-2-methyl-" will influence the outcome of these reactions.

The oxidation of indolizines can lead to a variety of products, depending on the oxidant and the substitution pattern of the indolizine. jbclinpharm.orgacs.org In some cases, oxidation can result in the formation of indolizinols, which can exist in equilibrium with their oxidized dimeric forms. acs.org The presence of the electron-donating methyl and aminopropyl groups in "Indolizine, 3-(3-aminopropyl)-2-methyl-" would likely make the indolizine core more susceptible to oxidation compared to the unsubstituted parent compound.

Selective oxidation of alkyl-substituted indoles, a related class of heterocycles, has been achieved using copper-catalyzed reactions with acyl nitroso reagents, leading to the formation of 3-oxindoles or C-H oxygenation products. nih.gov This suggests that under controlled conditions, selective oxidation of the 2-methyl group or other positions on the indolizine ring might be possible. However, the primary amine in the side chain could be a competing site for oxidation and might require protection.

The reduction of the indolizine nucleus typically requires catalytic hydrogenation to overcome the aromatic stabilization energy. jbclinpharm.org A notable and specific reaction of "Indolizine, 3-(3-aminopropyl)-2-methyl-" is its catalytic hydrogenation in the presence of a palladium-on-charcoal catalyst. This reaction selectively reduces the pyridine portion of the bicyclic system, yielding "3-(3-aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine". nih.gov This transformation highlights a key pathway for modifying the indolizine core to access its saturated analogues.

The conditions for catalytic hydrogenation, such as the choice of catalyst, solvent, temperature, and pressure, can significantly influence the outcome. google.comtcichemicals.comrsc.org For instance, rhodium catalysts are often used for the hydrogenation of aromatic rings under milder conditions than palladium or platinum. tcichemicals.comgoogle.com The reduction of the indolizine ring in "Indolizine, 3-(3-aminopropyl)-2-methyl-" leads to the formation of an indolizidine core, a structural motif found in numerous alkaloids like coniine. wikipedia.org The stereochemistry of the newly formed chiral centers during hydrogenation is an important aspect of these reduction pathways.

Table 4: Catalytic Hydrogenation of Indolizine, 3-(3-aminopropyl)-2-methyl-

| Reactant | Catalyst | Product | Reference |

|---|---|---|---|

| Indolizine, 3-(3-aminopropyl)-2-methyl- | Palladium-on-charcoal (Pd/C) | 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine | nih.gov |

Transformations of the Aminopropyl Side Chain for Further Derivatization

The presence of a primary amine on the propyl side chain at the 3-position of the 2-methylindolizine (B1618379) core offers a versatile point for chemical modification. These transformations can be broadly categorized into modifications of the primary amine and the potential formation of new cyclic structures.

The primary amine of Indolizine, 3-(3-aminopropyl)-2-methyl- can be readily alkylated to yield secondary and tertiary amines. Research has demonstrated the successful synthesis of N-methyl, N-dimethyl, N-ethyl, and N-diethyl derivatives. These transformations are typically achieved through a two-step process involving acylation or a related reaction followed by reduction.

One documented pathway involves the treatment of the primary amine with ethyl chloroformate, which results in the formation of a carbamate intermediate (3-ethoxycarbonylaminopropyl derivative). Subsequent reduction of this intermediate, for instance with a reducing agent like lithium aluminum hydride, yields the corresponding N-methyl derivative. This method can be extended to produce the N,N-dimethyl derivative. nih.gov

An alternative strategy for alkylation is through acetylation of the primary amine to form an N-acetyl derivative. This amide is then reduced to afford the N-ethyl derivative. Repetition of this acetylation and reduction sequence can be employed to synthesize the N,N-diethyl derivative. nih.gov

These reactions are summarized in the following table:

| Target Derivative | Reagents | Intermediate | Reference |

|---|---|---|---|

| N-methyl | 1. Ethyl chloroformate 2. Lithium aluminum hydride | 3-Ethoxycarbonylaminopropyl derivative | nih.gov |

| N,N-dimethyl | (Following N-methylation)

| 3-(N-Methyl-N-ethoxycarbonylaminopropyl) derivative | nih.gov |

| N-ethyl | 1. Acetic anhydride (B1165640) (or Acetyl chloride)

| N-acetyl derivative | nih.gov |

| N,N-diethyl | (Following N-ethylation)

| N-Acetyl-N-ethyl derivative | nih.gov |

The formation of new cyclic structures involving the aminopropyl side chain of Indolizine, 3-(3-aminopropyl)-2-methyl- is a theoretical possibility for creating more complex, rigid analogues. Such intramolecular cyclization would likely require the introduction of a suitable electrophilic center on the indolizine nucleus or on a substituent that could react with the primary amine of the side chain.

However, a comprehensive review of the available scientific literature does not provide specific examples or detailed research findings on the successful synthesis of cyclic structures originating from the intramolecular reaction of the aminopropyl group of this particular compound. While general methods for the synthesis of N-fused heterocycles and intramolecular cyclizations of other amino-containing compounds are known, their application to Indolizine, 3-(3-aminopropyl)-2-methyl- has not been reported. nih.govnih.gov Further research would be necessary to explore the feasibility and reaction conditions for such transformations.

An article on the advanced spectroscopic and spectrometric characterization of "Indolizine, 3-(3-aminopropyl)-2-methyl-" cannot be generated at this time. Extensive searches for empirical data regarding this specific chemical compound have yielded no specific research findings, scholarly articles, or detailed entries in chemical databases.

The creation of a scientifically accurate and authoritative article, as per the user's request, is contingent upon the availability of detailed experimental data from methodologies such as High-Resolution Mass Spectrometry and advanced Nuclear Magnetic Resonance Spectroscopy. Without access to published or publicly available data on the fragmentation pathways, and one- and two-dimensional NMR spectral assignments for "Indolizine, 3-(3-aminopropyl)-2-methyl-," it is not possible to provide the in-depth analysis and data tables required by the outline.

To generate the requested content, specific, verifiable data from scientific literature is essential. Any attempt to create the article without this foundation would result in a speculative and unsubstantiated piece, which would not meet the required standards of accuracy and authoritativeness. Further searches for this specific and relatively obscure compound are unlikely to yield the necessary detailed characterization data.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of crystalline solids. Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, SSNMR provides detailed information about the local environment of atoms within a crystal lattice. This is particularly valuable for studying polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties.

For Indolizine (B1195054), 3-(3-aminopropyl)-2-methyl- , SSNMR would be instrumental in identifying and distinguishing between potential polymorphs, which can have significant implications for its stability and physicochemical properties. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average anisotropic interactions, resulting in higher resolution spectra. The resulting chemical shifts are highly sensitive to the local electronic environment, providing insights into intermolecular packing effects and the presence of non-equivalent molecules in the asymmetric unit of the crystal. While specific SSNMR data for this compound is not publicly available, the technique remains a critical tool for the comprehensive characterization of its solid-state forms. cam.ac.ukresearchgate.net

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) spectroscopy encompasses a range of techniques used to study chemical exchange processes that occur on the NMR timescale. These dynamic processes can include bond rotations, ring inversions, and intermolecular associations. For Indolizine, 3-(3-aminopropyl)-2-methyl- , the flexible 3-(3-aminopropyl) side chain is a key region of conformational interest. Rotation around the C-C and C-N bonds of this chain can lead to the existence of multiple conformers or rotamers in solution.

Temperature-variable NMR studies are a common DNMR method. At low temperatures, the rate of conformational exchange may be slow enough to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to the coalescence of these signals into a single, time-averaged peak. By analyzing the lineshape of the NMR signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of the conformational exchange process.

For instance, studies on other tertiary amines have shown that pyramidal inversion at the nitrogen atom and rotation around adjacent single bonds can be observed and quantified using ¹H-NMR at different temperatures. sapub.org A similar approach for Indolizine, 3-(3-aminopropyl)-2-methyl- would provide crucial information about its conformational landscape in solution, which can be important for understanding its interactions with biological targets.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules, as well as insights into crystal packing and intermolecular interactions.

The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. The positions and intensities of the diffracted beams are collected and used to calculate an electron density map of the asymmetric unit of the crystal. From this map, the positions of the individual atoms can be determined and refined.

While a crystal structure for Indolizine, 3-(3-aminopropyl)-2-methyl- is not currently available in the Cambridge Structural Database (CSD), the following table provides an example of the typical crystallographic data that would be obtained from such an analysis, based on a related heterocyclic compound. researchgate.netcam.ac.ukkaust.edu.sa

| Parameter | Example Value |

| Empirical formula | C₁₃H₁₈N₂ |

| Formula weight | 202.30 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(7) |

| c (Å) | 8.987(3) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1356.9(8) |

| Z | 4 |

| Calculated density (g/cm³) | 0.989 |

| R-factor (%) | 4.5 |

| Note: This data is for an illustrative example and does not represent the actual crystallographic data for Indolizine, 3-(3-aminopropyl)-2-methyl-. |

The refined crystal structure allows for a detailed analysis of how the molecules are arranged in the solid state. This includes the identification and characterization of intermolecular interactions, which are crucial for the stability of the crystal lattice. For Indolizine, 3-(3-aminopropyl)-2-methyl- , several types of interactions would be anticipated. The primary amine of the aminopropyl side chain can act as a hydrogen bond donor, while the nitrogen atom of the indolizine ring and the amine nitrogen can act as hydrogen bond acceptors. These hydrogen bonds would likely play a significant role in the formation of supramolecular assemblies.

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. upi.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

An FT-IR spectrum provides a fingerprint of a molecule, with characteristic absorption bands corresponding to specific functional groups. For Indolizine, 3-(3-aminopropyl)-2-methyl- , the FT-IR spectrum would be expected to show a number of key absorption bands that confirm its structure. The presence of the primary amine would be indicated by N-H stretching vibrations, typically appearing as a medium-intensity, two-pronged peak in the region of 3300-3500 cm⁻¹. The spectrum would also feature C-H stretching vibrations for both the aromatic indolizine ring and the aliphatic aminopropyl chain and methyl group.

The following table summarizes the expected characteristic FT-IR absorption bands for Indolizine, 3-(3-aminopropyl)-2-methyl- .

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |

| Primary Amine (N-H) | Scissoring Bend | 1590-1650 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1020-1250 |

| Note: These are predicted values based on typical functional group absorption ranges. researchgate.netresearchgate.netanalis.com.my |

Raman Spectroscopy

Raman spectroscopy is a powerful non-invasive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structural composition and bonding. mdpi.com While a specific Raman spectrum for 3-(3-aminopropyl)-2-methylindolizine is not extensively documented in the reviewed literature, its characteristic vibrational modes can be inferred from studies on indolizine and its substituted derivatives. osu.edumontclair.edu

The Raman spectrum of this compound would be dominated by vibrations originating from the indolizine core, the methyl group, and the aminopropyl side chain. The indolizine ring, being an aromatic system, exhibits characteristic ring stretching and deformation modes. Studies on related molecules like indole (B1671886) and 3-methylindole (B30407) (3MI) show that vibrational normal modes can be assigned by comparing experimental isotope shifts with predictions from density functional theory (DFT) calculations. montclair.edu For the indolizine system, vibrational spectra have been investigated using both infrared and Raman techniques, with ongoing work on polarization measurements to further refine assignments. osu.edu

Key expected vibrational modes for 3-(3-aminopropyl)-2-methylindolizine would include:

Indolizine Ring Vibrations: C-C and C-N stretching modes within the fused five- and six-membered rings. These are typically strong bands in the 1300-1650 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching modes from the indolizine ring generally appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and propyl groups would be found in the 2800-3000 cm⁻¹ range.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the C-CH₃ group.

Aminopropyl Chain Vibrations: C-C stretching, CH₂ scissoring, wagging, and twisting modes of the propyl chain. The C-N stretching and N-H bending modes of the primary amine group would also be present, with N-H stretching typically observed in the 3200-3500 cm⁻¹ region.

The interpretation of these complex spectra often relies on local vibrational mode theory, which helps to deconvolute delocalized normal modes into localized bond vibrations, providing a more direct link between the spectrum and the chemical structure. smu.edu

Table 1: Predicted Characteristic Raman Bands for 3-(3-aminopropyl)-2-methylindolizine Based on Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Originating Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Indolizine Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Propyl Chain, Methyl Group |

| N-H Stretch | 3200 - 3500 | Amino Group |

| C=C / C=N Ring Stretch | 1450 - 1650 | Indolizine Ring |

| CH₂/CH₃ Bending | 1375 - 1470 | Propyl Chain, Methyl Group |

Note: This table is illustrative and based on general values for the functional groups and the indolizine scaffold. Actual values for the specific compound may vary.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photophysical Behavior

The photophysical properties of indolizine and its derivatives are of significant interest due to their potential applications in materials science and bioimaging. researchgate.netchemrxiv.org These properties are governed by the electronic transitions within the molecule, which can be probed using absorption and emission spectroscopy.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to various excited states. The spectrum of an indolizine derivative is characterized by transitions within the π-electron system of the heterocyclic core. For 3-(3-aminopropyl)-2-methylindolizine, the indolizine ring acts as the primary chromophore.

The UV spectra of indole derivatives, which are isomers of indolizines, typically show two main absorption bands corresponding to the ¹Lₐ and ¹Lₙ transitions of the aromatic system. srce.hr Similarly, indolizines exhibit complex absorption spectra. The introduction of substituents significantly modulates these transitions.

Methyl Group (at C2): The electron-donating methyl group is expected to cause a bathochromic (red) shift in the absorption maxima due to hyperconjugation. srce.hr

Aminopropyl Group (at C3): The amino group is a strong electron-donating group. Its lone pair of electrons can participate in the π-system of the indolizine ring, leading to intramolecular charge-transfer (ICT) character in the electronic transitions. nih.gov This typically results in a significant red shift and an increase in the molar absorptivity of the long-wavelength absorption band. The aminopropyl chain itself does not absorb in the UV-Vis range but acts as a linker for the auxochromic amino group. UV-Vis spectra of compounds containing the aminopropyl moiety show characteristic bands for amine species. researchgate.net

Therefore, 3-(3-aminopropyl)-2-methylindolizine is predicted to have absorption maxima at longer wavelengths compared to unsubstituted indolizine. The exact positions of the absorption bands (λ_max) are sensitive to solvent polarity, with more polar solvents often stabilizing the charge-transfer excited state, leading to further shifts. youtube.com

Table 2: Representative UV-Visible Absorption Data for Indole Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) |

|---|---|---|

| 3-Methylindole | Perchloric Acid | 222, 280 |

Note: This table shows data for related indole structures to provide context for the indolizine chromophore. srce.hr Specific data for 3-(3-aminopropyl)-2-methylindolizine is not available in the cited literature.

Fluorescence Spectroscopy and Quantum Yield Determination

Many indolizine derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence properties, including the emission wavelength, Stokes shift (the difference between absorption and emission maxima), and fluorescence quantum yield (Φ_F), are highly dependent on the molecular structure and environment. mdpi.comresearchgate.net

The introduction of electron-donating groups, such as the amino group in 3-(3-aminopropyl)-2-methylindolizine, often enhances fluorescence. The ICT state formed upon excitation can lead to a large Stokes shift and emission in the visible region of the spectrum. nih.gov Some π-expanded indolizines are reported to have high fluorescence quantum yields, even in polar solvents. rsc.org

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. researchgate.net The quantum yield can be determined using either an absolute method with an integrating sphere or a relative method. edinst.com The relative method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield under identical experimental conditions. researchgate.netedinst.com

While the specific quantum yield for 3-(3-aminopropyl)-2-methylindolizine has not been reported, studies on analogous fluorescent heterocycles provide a basis for estimation. For example, various pyrido[2,3-b]indolizines exhibit green light emission with high quantum yields, and certain indolizine-based coumarin (B35378) analogs are also strongly fluorescent. mdpi.comresearchgate.net The quantum yield of the target compound would likely be influenced by factors such as solvent polarity and the potential for non-radiative decay pathways, such as internal conversion or intersystem crossing. rsc.org

Table 3: Representative Fluorescence Quantum Yields (Φ_F) for Various Fluorescent Heterocycles

| Compound Class | Example Φ_F | Solvent |

|---|---|---|

| Pyrido[2,3-b]indolizines | High | Various |

| Indolizine-based Coumarins | up to 0.92 | Dichloromethane |

| Quinine Bisulphate (Standard) | 0.56 | 1 M H₂SO₄ |

Note: This table provides examples of quantum yields for related compound classes and standards to illustrate typical values. mdpi.comresearchgate.netresearchgate.netedinst.com The quantum yield for 3-(3-aminopropyl)-2-methylindolizine is not specified in the reviewed literature.

No Specific Computational Studies Found for Indolizine, 3-(3-aminopropyl)-2-methyl-